4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide
Description
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a synthetic small molecule featuring a benzohydrazide core substituted with a 3,4-dihydroisoquinoline sulfonyl group and a 4-methoxybenzo[d]thiazol moiety. The compound’s structure integrates multiple pharmacophoric elements:
- Dihydroisoquinoline: A bicyclic amine scaffold known for modulating central nervous system (CNS) targets and cholinesterase inhibition .
- 4-Methoxybenzo[d]thiazol: A heterocyclic aromatic system linked to antitumor and antimicrobial activities .
This compound was synthesized via nucleophilic substitution or coupling reactions involving sulfonyl chlorides and hydrazide intermediates, as exemplified in analogous syntheses (e.g., coupling of 4-(benzo[d]thiazol-2-yl)benzohydrazide with sulfonated dihydroisoquinoline precursors) .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S2/c1-32-20-7-4-8-21-22(20)25-24(33-21)27-26-23(29)17-9-11-19(12-10-17)34(30,31)28-14-13-16-5-2-3-6-18(16)15-28/h2-12H,13-15H2,1H3,(H,25,27)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFCISPAVDISAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the dihydroisoquinoline core, sulfonylation, and subsequent coupling with the benzohydrazide derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide exhibit significant anticancer properties. The sulfonamide moiety is known to interact with various enzymes involved in cancer progression. Studies have shown that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways like the PI3K/Akt and MAPK pathways .
Neuroprotective Effects
This compound also demonstrates potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to exert its effects by inhibiting acetylcholinesterase activity and modulating neuroinflammatory responses. Preclinical studies have suggested that derivatives can improve cognitive function and reduce neuroinflammation in animal models of these diseases .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for treating conditions characterized by chronic inflammation .
Synthetic Routes
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves multiple steps:
- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
- Sulfonylation Reaction : The introduction of the sulfonyl group can be accomplished using sulfonyl chlorides.
- Amide Bond Formation : The final coupling with the benzamide moiety is facilitated by activating agents like carbodiimides.
Case Study 1: Anticancer Screening
A study investigated the anticancer potential of this compound against several cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotective Effects in Animal Models
In a preclinical model of Alzheimer's disease, administration of this compound led to improved memory performance in behavioral tests alongside reduced levels of amyloid-beta plaques in the brain, suggesting its efficacy as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Replacement of the hydrazide group with oxadiazole (as in ) may alter hydrogen-bonding capacity and metabolic stability.
- Ethyl/ethoxy substitutions on benzothiazole () could enhance lipophilicity, affecting blood-brain barrier penetration.
- The target compound’s methoxy group on benzothiazol may improve π-stacking interactions compared to non-methoxy analogues .
Analogues with Dihydroisoquinoline Motifs
Key Observations :
- Fluorine or bromine substitutions () improve halogen bonding but may reduce solubility compared to methoxy groups.
Spectral and Physicochemical Comparisons
IR Spectroscopy :
NMR Spectroscopy :
Molecular Docking :
- Glide docking (as in ) predicts the sulfonyl group forms hydrogen bonds with Lys/Arg residues in enzyme active sites, while the benzothiazol moiety engages in hydrophobic interactions.
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. Its unique structural features, which include a dihydroisoquinoline moiety, a sulfonyl group, and a benzothiazole unit, suggest various biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This complex structure allows for various interactions at the molecular level, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. Key steps include:
- Formation of the dihydroisoquinoline moiety : Achieved through Pictet-Spengler cyclization.
- Introduction of the sulfonyl group : Accomplished via sulfonylation under basic conditions.
- Coupling with benzothiazole : Finalized using standard amide bond formation techniques.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 3,4-dihydroisoquinoline have shown promising results against various bacterial strains. A study highlighted that compounds with similar structures demonstrated effective inhibition against Mycobacterium tuberculosis , suggesting that our compound may also possess antimycobacterial activity .
Antifungal Properties
In a related study, compounds featuring the dihydroisoquinoline structure were evaluated for antifungal activity against several phytopathogenic fungi. The results indicated that these compounds exhibited a broad antifungal spectrum, with certain derivatives showing superior activity compared to known antifungal agents . This suggests a potential application for our compound in agricultural settings as an antifungal agent.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in target proteins, while the benzamide moiety may participate in hydrogen bonding and hydrophobic interactions. Such interactions can modulate the activity of target proteins, leading to various biological effects.
Case Studies and Research Findings
Q & A
Q. What are the key structural motifs of this compound, and how do they influence its biological activity?
The compound integrates three critical motifs:
- A 3,4-dihydroisoquinoline core, which enhances lipophilicity and membrane permeability .
- A sulfonyl group , enabling hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase or kinases) .
- A 4-methoxybenzo[d]thiazole moiety, which contributes to π-π stacking interactions with aromatic residues in target proteins .
Methodological Insight : Prioritize functional group deletion/replacement studies (e.g., replacing the sulfonyl group with a carbonyl) to isolate contributions of each motif to activity. Use computational tools like molecular docking to map interactions .
Q. How can synthesis yield and purity be optimized for this compound?
Key parameters for synthesis optimization include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent | DMF or dichloromethane | Enhances sulfonylation coupling efficiency . |
| Temperature | 0–5°C (for sulfonylation step) | Minimizes side reactions (e.g., hydrolysis) . |
| Catalyst | EDCI/HOBt | Improves amide bond formation yield . |
| Purification | Column chromatography (EtOAc/hexane) | Removes unreacted dihydroisoquinoline intermediates . |
Methodological Insight : Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane 1:1) and validate purity using HPLC (≥95% at 254 nm) .
Q. What biological targets are hypothesized for this compound, and how can binding be validated?
The compound is hypothesized to target:
- Kinases (e.g., EGFR or VEGFR2) via sulfonyl-benzohydrazide interactions with ATP-binding pockets .
- Carbonic anhydrase IX due to sulfonamide affinity for zinc-containing active sites .
Q. Validation Strategies :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) using recombinant proteins .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by thermal stability shifts .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., IC50 variability across assays) be resolved?
Common sources of contradiction and solutions:
| Issue | Resolution | Example |
|---|---|---|
| Assay interference | Use orthogonal assays (e.g., fluorescence vs. radiometric) . | Remove thiazole-mediated fluorescence quenching via LC-MS validation . |
| Solubility limitations | Pre-dissolve in DMSO (≤0.1% v/v) with 0.01% Tween-80 . | Improves consistency in cell-based assays . |
| Metabolic instability | Co-incubate with liver microsomes + NADPH to identify labile sites . | Modify the hydrazide moiety to reduce CYP3A4-mediated degradation . |
Q. What strategies are effective for SAR studies targeting improved potency?
Focus on substituent effects using these approaches:
| Position | Modification | Biological Impact |
|---|---|---|
| 4-Methoxy (thiazole) | Replace with Cl or CF3 | Enhances hydrophobic interactions with VEGFR2 . |
| Dihydroisoquinoline | Introduce methyl groups at C3 | Reduces off-target binding to P-glycoprotein . |
| Benzohydrazide | Replace with acylhydrazone | Improves metabolic stability while retaining affinity . |
Methodological Insight : Use fragment-based drug design (FBDD) to iteratively optimize substituents. Validate via X-ray crystallography of compound-target complexes .
Q. How can spectroscopic techniques address challenges in structural characterization?
Common challenges and solutions:
- NMR signal overlap (e.g., aromatic protons): Use 2D NMR (COSY, HSQC) to resolve dihydroisoquinoline and benzothiazole protons .
- Hydrazide tautomerism : Confirm dominant tautomer via IR (N-H stretch at 3200–3300 cm⁻¹) and NOESY correlations .
- Sulfonyl group stability : Monitor degradation via LC-MS under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
